molecular formula C11H11BrN2O2 B8237406 3-((4-Bromophenyl)amino)piperidine-2,6-dione

3-((4-Bromophenyl)amino)piperidine-2,6-dione

Cat. No.: B8237406
M. Wt: 283.12 g/mol
InChI Key: GYDYIYKLNGVJPE-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)amino)piperidine-2,6-dione is a chemical compound with the molecular formula C11H11BrN2O2 It is known for its unique structure, which includes a bromophenyl group attached to a piperidine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)amino)piperidine-2,6-dione typically involves the reaction of a piperidine-2,6-dione precursor with a bromophenylamine derivative. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-Bromophenyl)amino)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. This modulation is beneficial in the treatment of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Bromophenyl)amino)piperidine-2,6-dione is unique due to its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and protein degradation studies .

Properties

IUPAC Name

3-(4-bromoanilino)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-3-8(4-2-7)13-9-5-6-10(15)14-11(9)16/h1-4,9,13H,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYIYKLNGVJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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